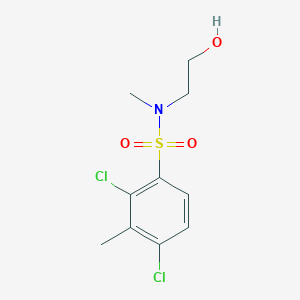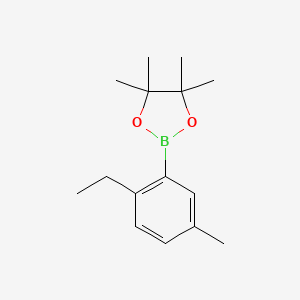
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-ethyl-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 2-ethyl-5-methylphenylboronic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and potential therapeutic agents.
Catalysis: Employed as a reagent in various catalytic processes to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boron compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tetramethyl groups.
2-Methylphenylboronic Acid: Similar structure but with different electronic properties due to the absence of the ethyl group.
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: Lacks the aromatic ring, making it less versatile in cross-coupling reactions.
Uniqueness
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its combination of steric and electronic properties, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the tetramethyl groups provides steric hindrance that can improve the stability of the intermediate complexes, leading to higher yields and fewer side reactions.
Propriétés
Formule moléculaire |
C15H23BO2 |
|---|---|
Poids moléculaire |
246.15 g/mol |
Nom IUPAC |
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-7-12-9-8-11(2)10-13(12)16-17-14(3,4)15(5,6)18-16/h8-10H,7H2,1-6H3 |
Clé InChI |
OVAOMYNEFUXMGJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


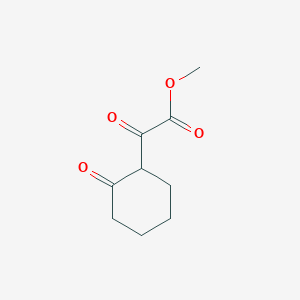
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
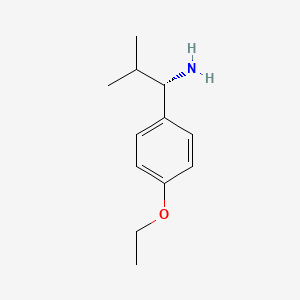
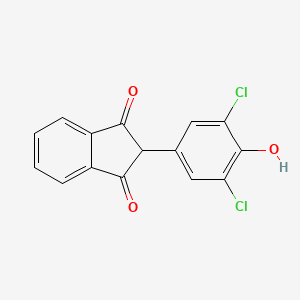
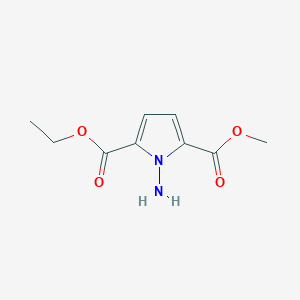
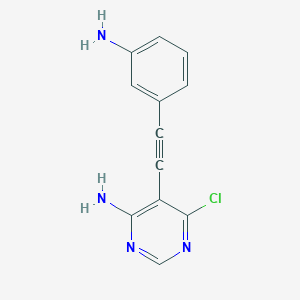


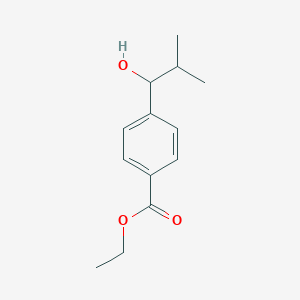
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
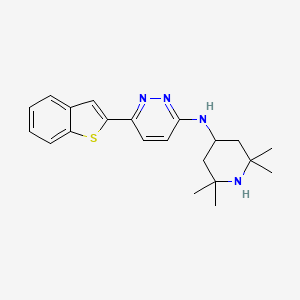

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
